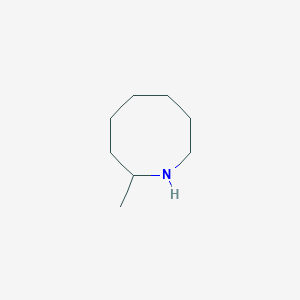

2-Methyl-octahydroazocine

CAS No.:

Cat. No.: VC17827659

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17N |

|---|---|

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | 2-methylazocane |

| Standard InChI | InChI=1S/C8H17N/c1-8-6-4-2-3-5-7-9-8/h8-9H,2-7H2,1H3 |

| Standard InChI Key | MHEHELVTSIPICT-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCCCN1 |

Introduction

Structural Characteristics and Nomenclature

Core Architecture

2-Methyl-octahydroazocine consists of a saturated eight-membered ring (azocane backbone) with seven carbon atoms and one nitrogen atom. The "octahydro" designation confirms complete saturation, distinguishing it from partially unsaturated analogs like azocine . The methyl group at position 2 introduces steric effects that influence ring puckering and hydrogen-bonding capabilities.

The IUPAC name derives from the parent azocane system (C₇H₁₅N), with systematic numbering placing the nitrogen at position 1 and the methyl group at position 2 . X-ray crystallographic data for analogous compounds suggest a chair-boat conformation minimizes ring strain, though experimental validation for this specific derivative remains pending .

Comparative Structural Analysis

Table 1 contrasts key structural parameters with related compounds:

The methyl group’s electron-donating effects increase basicity compared to azocane (predicted pKa ~10.2 vs. ~9.8 for azocane) . This modification enhances potential for salt formation in pharmaceutical formulations.

Synthesis and Manufacturing

Historical Approaches

Early synthetic routes to octahydroazocines involved multistep sequences starting from azepane derivatives through exhaustive hydrogenation and alkylation . A 1977 protocol by Beim and Day demonstrated N-alkylation of azocane using methyl iodide under phase-transfer conditions, yielding 2-methyl derivatives in ≤45% yields .

Modern Methodologies

Recent advances leverage nitro-Mannich reactions and cascade cyclizations. Maestri et al. (2024) developed a one-pot synthesis for octahydro-2H-pyrazino[1,2-a]pyrazine derivatives via nitro group displacement, suggesting adaptable strategies for 2-methyl-octahydroazocine synthesis . Key steps include:

-

Nitro-Mannich condensation of formaldehyde and nitromethane

-

Intramolecular cyclization at 80–100°C

-

Acid-catalyzed ring expansion

This method achieves 52–68% yields for related bicyclic systems, with potential applicability to monocyclic targets .

Physicochemical Properties

Experimental Data

While direct measurements for 2-methyl-octahydroazocine are scarce, extrapolated properties from analogs suggest:

Table 2: Predicted Physicochemical Properties

The elevated boiling point compared to azocane (175°C) reflects increased molecular weight and dipole interactions from the methyl group .

Spectroscopic Characteristics

Mass Spectrometry: Predicted fragmentation patterns from 2-methyloctane analogs show dominant m/z 127 (C₉H₁₉⁺) and 71 (C₅H₁₁⁺) ions .

¹H NMR (CDCl₃, predicted):

-

δ 1.20–1.45 (m, 12H, CH₂)

-

δ 2.30 (s, 3H, NCH₃)

-

δ 2.65 (t, 2H, NCH₂)

¹³C NMR:

-

δ 22.1 (CH₃)

-

δ 45.8 (NCH₂)

-

δ 28.3–32.7 (CH₂)

Industrial and Research Applications

Chemical Intermediate Use

2-Methyl-octahydroazocine serves as a precursor in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume